methyl 5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate
Description
Introduction and Chemical Classification
Systematic Nomenclature and IUPAC Conventions
The systematic IUPAC name for this compound, methyl 8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate , reflects its intricate bicyclic framework and functional groups. Key components include:
- A decalin core (3,4,4a,6,7,8-hexahydronaphthalene) with methyl substituents at positions 5, 6, and 8a.
- A 5-oxo-2H-furan-3-yl ethyl side chain at position 5, contributing to its lactone characteristics.
- A methyl carboxylate group at position 1 and a hydroxy group at position 8.
The SMILES string CC1CC(C2(C(C1(C)CCC3=CC(=O)OC3)CCC=C2C(=O)OC)C)O further delineates its connectivity. The presence of the γ-lactone ring (5-oxofuran) classifies it as a diterpene lactone , while its stereochemistry aligns with neo-clerodane conventions.
Classification Within Diterpene Lactones
Diterpene lactones are characterized by a 20-carbon skeleton derived from geranylgeranyl pyrophosphate (GGPP) and a lactone ring formed via esterification. This compound belongs to the clerodane subclass, distinguished by its bicyclic decalin core fused to a furanolactone side chain. Its structural features align with the trans-decalin configuration typical of neo-clerodanes, which exhibit a 5:10 trans ring junction and substituents at C-8 and C-9 in a cis orientation.
Table 1: Key Structural Features
Position in Neo-Clerodane Diterpenoid Taxonomy
Neo-clerodanes are defined by their absolute stereochemistry, which mirrors clerodin, a prototype compound with insect-antifeedant properties. This compound’s 8-hydroxy and 5-methyl groups are critical to its bioactivity profile, as similar substituents in related clerodanes correlate with anti-inflammatory and cytotoxic effects. Its 5-oxofuran side chain further places it within the "furano-clerodane" subgroup, a taxon noted for interactions with opioid receptors and antimicrobial activity.
Historical Discovery and Early Characterization Efforts
First cataloged in PubChem under CID 73004452, this compound’s discovery is tied to advancements in chromatographic isolation techniques for diterpenoids. While its initial isolation source remains unspecified in available literature, structurally analogous clerodanes have been identified in Salvia and Croton species, suggesting a botanical origin. Early spectral data (e.g., NMR, IR) confirmed its lactone ring and decalin core, with X-ray crystallography resolving its stereochemical ambiguities.
Properties
IUPAC Name |
methyl 5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-14-8-10-21(3)16(19(23)24-4)6-5-7-17(21)20(14,2)11-9-15-12-18(22)25-13-15/h6,12,14,17H,5,7-11,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOFNJDVAJQRBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=CC(=O)OC3)CCC=C2C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isolation of Hardwickiic Acid and Related Carboxylic Acids
The carboxylic acid precursor, 5-[2-(5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethylhexahydronaphthalene-1-carboxylic acid, is isolated from plants such as Salvia regla and Volkameria inermis via ethanol extraction and silica gel chromatography. Typical yields range from 0.2–0.8% dry weight.
Acid-Catalyzed Fischer Esterification
Dimethyl Carbonate Methylation
-
Conditions : 90°C, 6 hours, solvent-free
Total Synthetic Approaches
In(III)-Catalyzed [2+2] Cycloaddition
Diels-Alder Reaction
Oxidation of Tetrahydrofuran Intermediates
Comparative Analysis of Synthetic Methods
Purification and Characterization
Solid-Phase Extraction (SPE)
Analytical Validation
Challenges and Optimization Strategies
Steric Hindrance in Esterification
Isomerization During Methylation
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Methyl 5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which methyl 5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific proteins or enzymes, altering their activity, or interacting with nucleic acids to influence gene expression. The pathways involved can vary widely depending on the specific application and context.
Comparison with Similar Compounds
Hexahydronaphthalene Derivatives
The target compound shares a hexahydronaphthalene backbone with compounds like methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate (). Key differences include:
- Substituents : The target compound has three methyl groups (positions 5, 6, 8a) and a 5-oxofuran-ethyl chain, whereas ’s derivative lacks these substituents, resulting in simpler reactivity and lower molecular weight .
- Saturation : Both compounds exhibit partial saturation, but the target’s hexahydronaphthalene core (six hydrogenated carbons) may adopt distinct puckering conformations compared to tetrahydronaphthalene systems, influencing steric interactions and crystallinity .
Furan-Containing Analogues
Compounds like 5-[2-(furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid () feature similar furan-ethyl substituents but differ in:
- Oxo vs.
Functional Group Comparisons
Ester vs. Thioester/Amino-Triazole Derivatives
- Methyl Ester (Target) vs. Thioester () : The thioester 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate () exhibits higher nucleophilic susceptibility at the carbonyl due to sulfur’s polarizability, whereas the target’s ester group may undergo slower hydrolysis .
- Amino-Triazole Derivatives (): Compounds like 5-(4-methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate feature amino groups capable of strong hydrogen bonding, contrasting with the target’s ester, which participates only as a weak H-bond acceptor .
Physicochemical Properties
Molecular Weight and Solubility
The target’s higher molecular weight and methyl/oxofuran substituents likely reduce aqueous solubility compared to simpler esters .
Biological Activity
Methyl 5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate is a complex organic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C20H28O5 |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | VIZZFMPBFLWOFS-UHFFFAOYSA-N |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. For instance:
- Study Findings : The compound exhibited significant activity against various bacterial strains. It demonstrated a bactericidal effect on Staphylococcus aureus and Staphylococcus epidermidis, with a reduction of viable cells by approximately 2-log at its minimum inhibitory concentration (MIC) .
- Mechanism of Action : The antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes .
Cytotoxicity Assessment
Cytotoxicity studies are crucial for evaluating the safety profile of any bioactive compound.
- Cell Viability : In vitro assays using human immortalized HaCaT cells revealed that the compound was non-toxic at lower concentrations (up to 64 μM). However, higher concentrations (128 μM and above) resulted in significant reductions in cell viability .
The biological effects of this compound involve several pathways:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to cellular receptors that modulate various physiological responses.
- Reactive Oxygen Species (ROS) : The generation of ROS may contribute to its antimicrobial effects by inducing oxidative stress in microbial cells.
Case Study 1: Antimicrobial Efficacy
In a controlled study examining the efficacy of this compound against biofilms formed by S. aureus, it was found that treatment resulted in over 90% biofilm killing at concentrations between 32 and 256 μM . This indicates its potential utility in treating infections associated with biofilm formation.
Case Study 2: Cytotoxicity Profile
Another study assessed the cytotoxic effects on human skin cells. The results showed that while the compound was generally safe at therapeutic concentrations (up to 64 μM), it posed risks at higher doses . This highlights the importance of dosage in therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing methyl 5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate?
- Methodological Answer : Key steps involve coupling furan-derived intermediates (e.g., 5-oxo-2H-furan-3-yl ethyl groups) to a hexahydronaphthalene core via alkylation or Michael addition. Evidence from analogous compounds (e.g., methyl 5-(3-furorylmethyl)-1,5,6-trimethyl derivatives) suggests using catalytic hydrogenation or Lewis acid-mediated cyclization to stabilize the fused ring system . Characterization requires high-resolution mass spectrometry (HRMS) and multi-nuclear NMR (e.g., , , DEPT) to confirm regiochemistry and substituent orientation .
Q. Which analytical techniques are critical for verifying the compound’s structural integrity and purity?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 220–280 nm) to assess purity (>98%).
- Spectroscopy : FT-IR to identify carbonyl (C=O, ~1700 cm) and ester (C-O, ~1250 cm) groups. - COSY and NOESY NMR elucidate spatial interactions between methyl groups and the furan moiety .
- Crystallography : Single-crystal X-ray diffraction (if crystallizable) resolves stereochemical ambiguities, as seen in structurally related ethyl hexahydroquinoline carboxylates .
Advanced Research Questions
Q. How can researchers address stereochemical challenges during synthesis, particularly at the 5,6,8a-trimethyl junctions?
- Methodological Answer : Asymmetric catalysis (e.g., chiral oxazaborolidines) or enzymatic resolution may control stereocenters. For example, spirocyclic analogs (e.g., octahydro-2H-spiro[naphthalene-1,2'-oxiran] derivatives) require precise epoxide ring-opening strategies to avoid racemization . Computational modeling (DFT or MD simulations) predicts steric hindrance and guides solvent selection (e.g., THF vs. DCM) .
Q. What experimental frameworks are suitable for evaluating the compound’s environmental fate and biodegradation pathways?
- Methodological Answer :
- Degradation Studies : Use OECD 301F (aerobic biodegradation) or EPA 835.3170 (hydrolysis) protocols. Monitor degradation products via LC-MS/MS, focusing on furan ring cleavage or ester hydrolysis .
- Partitioning Analysis : Apply EPI Suite™ to estimate log (octanol-water) and (soil adsorption). Field studies should measure air-water exchange rates, as prioritized in DOE atmospheric chemistry programs .
Q. How can contradictory toxicity data (e.g., hepatic vs. renal effects) be resolved in preclinical studies?
- Methodological Answer :
- Study Design : Adopt ATSDR’s inclusion criteria (Table B-1, ) to standardize species (rodent vs. primate), exposure routes (oral vs. inhalation), and endpoints (e.g., ALT/AST for hepatotoxicity).
- Meta-Analysis : Use Cochrane Review methods to weight studies by sample size, dose relevance, and confounding factors (e.g., metabolic enzyme polymorphisms) .
Q. What computational tools predict the compound’s reactivity in catalytic systems or metabolic pathways?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential metabolites .
- Kinetic Modeling : Apply COPASI or ChemKin to simulate esterase-mediated hydrolysis rates under varying pH/temperature conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
